Bromine vs. Chlorine at C5: Enhanced Leaving Group Potential and Molecular Weight Impact
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide (CAS 55114-97-1) demonstrates a higher leaving group potential compared to its chloro analog (N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, CAS 60320-32-3), due to the weaker C-Br bond (bond dissociation energy ~285 kJ/mol) versus the C-Cl bond (~327 kJ/mol) [1]. This is quantitatively reflected in the significantly higher molecular weight (222.06 g/mol vs. 177.61 g/mol) , which also influences compound handling, stoichiometry, and analytical detection limits .
| Evidence Dimension | Molecular Weight and Leaving Group Potential |
|---|---|
| Target Compound Data | 222.06 g/mol; C-Br BDE ~285 kJ/mol |
| Comparator Or Baseline | N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: 177.61 g/mol; C-Cl BDE ~327 kJ/mol |
| Quantified Difference | Molecular weight increase of 44.45 g/mol (~25%); Weaker C-X bond facilitates nucleophilic aromatic substitution |
| Conditions | Computed physicochemical properties and known bond dissociation energies |
Why This Matters
This difference is critical for synthetic chemists designing nucleophilic substitution reactions, where the bromine atom provides a more reactive handle for subsequent derivatization compared to the more stable chlorine analog.
- [1] PubChem. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide Compound Summary. CID 314332. View Source
